

# Besifovir antiviral efficacy non-inferiority tenofovir

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## Compound Focus: Besifovir

CAS No.: 441785-25-7

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## Clinical Efficacy & Safety Comparison

Antiviral Agent	Study Design & Duration	Virological Response (VR) Definition & Rate	Key Safety Outcomes	References
<b>Besifovir (BSV)</b>	RCT; 48 weeks; Switched from long-term TDF (n=64)	<b>VR:</b> 100.0% (HBV DNA <20 IU/mL)	<b>Renal:</b> Better mean % change in eGFR (+1.67%)	<b>Bone:</b> Increased hip and spine BMD   [1] [2] [3]
<b>Tenofovir Disoproxil Fumarate (TDF)</b>	RCT; 48 weeks; Continued TDF (n=66)	<b>VR:</b> 98.5% (HBV DNA <20 IU/mL)	<b>Renal:</b> Decline in mean % eGFR (-1.24%)	<b>Bone:</b> Decreased hip BMD   [1] [2] [3]
<b>Besifovir (BSV)</b>	Real-world; 42 months; Treatment-naïve (n=202)	<b>VR:</b> 85.0% at 2 years (in PSM analysis)	<b>Conclusion:</b> Non-inferior to TAF	<b>Renal:</b> Less decline in renal function   [4]
<b>Tenofovir Alafenamide (TAF)</b>	Real-world; 42 months; Treatment-naïve (n=335)	<b>VR:</b> 88.7% at 2 years (in PSM analysis)	[4]	
<b>Besifovir (BSV)</b>	Retrospective cohort; median 38.6 months; Treatment-naïve (n=486)	<b>HCC Incidence:</b> 4.3 per 1000 person-years	[5]	
<b>Tenofovir Disoproxil Fumarate (TDF)</b>	Retrospective cohort; median 38.6 months; Treatment-naïve (n=750)	<b>HCC Incidence:</b> 12.3 per 1000 person-years	[5]	

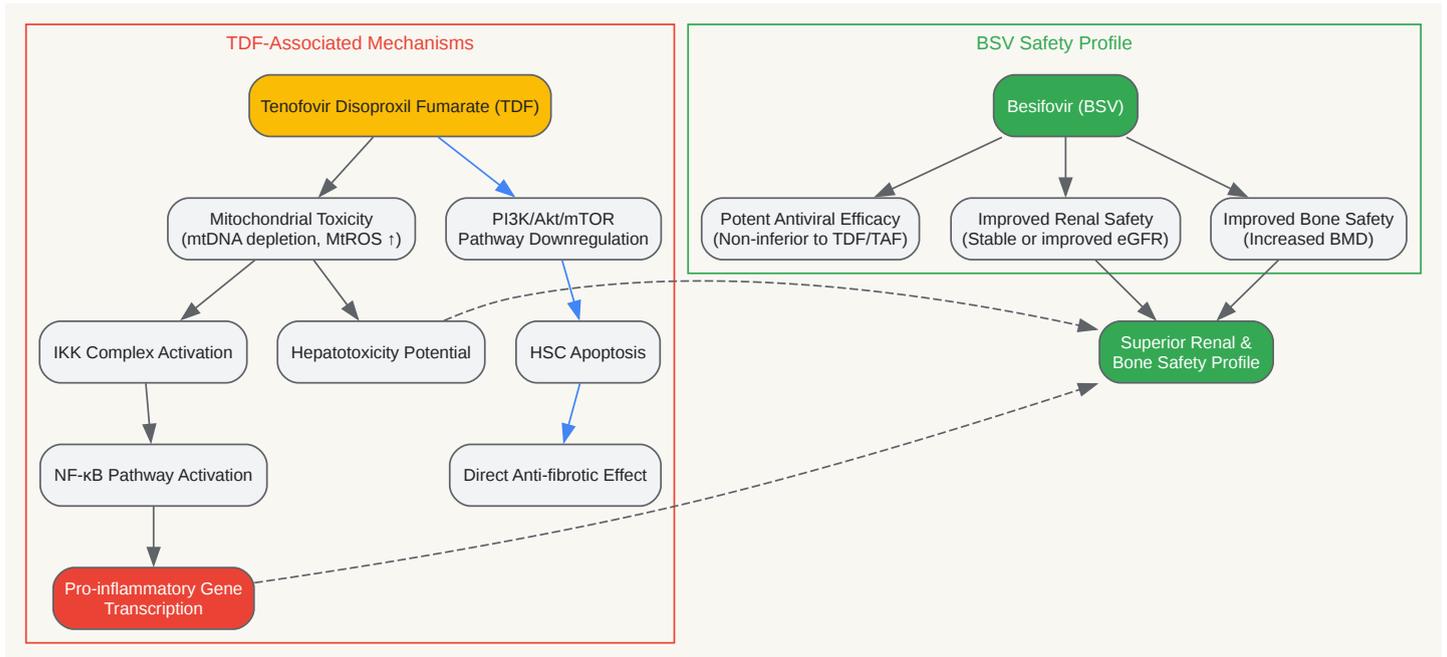
## Detailed Experimental Protocols

For researchers, the methodologies from key studies are detailed below:

- **1. Yim et al. (2025) - Switching Study from TDF to BSV [1]:**
  - **Objective:** Evaluate the non-inferiority of BSV to TDF in patients with CHB after long-term TDF therapy.
  - **Design:** Randomized, open-label, active-controlled, multicenter, phase 4 trial.
  - **Participants:** 153 CHB patients receiving TDF for  $\geq 48$  weeks with HBV DNA  $< 20$  IU/mL.
  - **Intervention:** Randomized to switch to BSV 150 mg + L-carnitine 660 mg or continue TDF 300 mg for 48 weeks.
  - **Primary Endpoint:** Proportion of patients with HBV DNA  $< 20$  IU/mL at week 48 (Per-Protocol analysis).
  - **Non-inferiority Margin:** Predefined at -18%.
  - **Analysis:** The difference in VR rates (BSV 100% - TDF 98.5% = 1.5%) with a 95% CI (-0.01 to 0.04) lay entirely above the -18% margin, confirming non-inferiority.
- **2. Kim et al. (2024) - Real-World BSV vs. TAF [4]:**
  - **Objective:** Compare the clinical outcomes of BSV and TAF in treatment-naïve CHB patients.
  - **Design:** Retrospective, multicenter cohort study.
  - **Participants:** 537 treatment-naïve patients (202 BSV, 335 TAF) followed for 42 months.
  - **Primary Endpoint:** Virological response (HBV DNA  $< 20$  IU/mL).
  - **Statistical Analysis:** A 1:1 propensity score matching (PSM) was performed to balance baseline characteristics, resulting in 200 patients per group for analysis. The non-inferiority of BSV was concluded as the upper bound of the 95% CI for the VR rate difference was below the pre-specified margin of 0.15.

## Proposed Mechanisms and Signaling Pathways

The different safety profiles of these antivirals are linked to their distinct mechanisms at the cellular and molecular level. The following diagram illustrates the proposed signaling pathways for TDF's extra-antiviral effects and the mechanism for BSV's improved safety.



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The diagram illustrates two key concepts:

- **TDF's Dual Pathways:** TDF has documented extra-antiviral activities. It may cause hepatotoxicity through mitochondrial dysfunction and activation of the NF-κB inflammatory pathway (red) [6]. Conversely, it can induce apoptosis of activated Hepatic Stellate Cells (HSCs) by downregulating the PI3K/Akt/mTOR pathway (blue), explaining its direct anti-fibrotic effect observed in animal models [7].
- **BSV's Superior Safety:** BSV achieves non-inferior antiviral efficacy without being strongly associated with the TDF-linked toxic pathways, resulting in a superior renal and bone safety profile in clinical trials [1] [8].

## Conclusion and Research Implications

Current evidence firmly establishes that **besifovir is non-inferior to tenofovir disoproxil fumarate in antiviral efficacy** for chronic hepatitis B patients, whether switching from long-term TDF therapy or as initial treatment compared to TAF [1] [4].

- **Key Advantage:** The primary benefit of BSV lies in its **improved renal and bone safety**, making it a viable long-term treatment option, especially for patients at risk for or experiencing TDF-related adverse events [1] [3] [9].
- **Hepatocarcinogenesis Risk:** Emerging real-world data suggests that BSV may be associated with a **lower incidence of hepatocellular carcinoma (HCC)** compared to ETV and TDF, showing rates comparable to TAF [5]. This promising area requires further prospective validation.

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## References

1. Switching to besifovir in patients with chronic hepatitis B receiving... [pubmed.ncbi.nlm.nih.gov]
2. may be a safer alternative for long-term hepatitis... Antiviral besifovir [medicalxpress.com]
3. Improves Renal, Bone Health in HBV Patients Receiving... Besifovir [hcplive.com]
4. Noninferiority Outcomes of Besifovir Compared to ... [gutnliver.org]
5. Besifovir dipivoxil maleate versus other antivirals in ... [nature.com]
6. Inflammatory properties of tenofovir in human liver cells [sciencedirect.com]
7. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis ... [journals.plos.org]
8. Continuing besifovir dipivoxil maleate versus switching from ... [pmc.ncbi.nlm.nih.gov]
9. Study Finds Besifovir a Safer Alternative to Tenofovir for ... [contagionlive.com]

To cite this document: Smolecule. [Besifovir antiviral efficacy non-inferiority tenofovir]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b627917#besifovir-antiviral-efficacy-non-inferiority-tenofovir>]

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